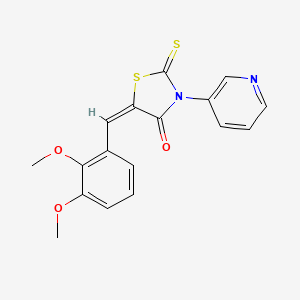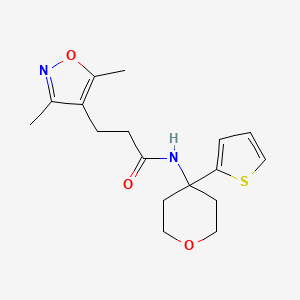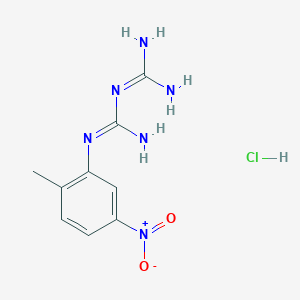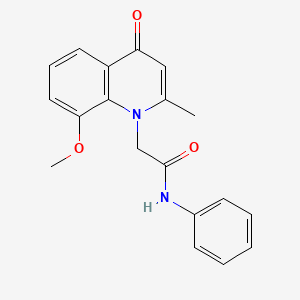![molecular formula C16H13N3OS2 B2827054 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 866131-87-5](/img/structure/B2827054.png)
5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a chemical compound with the molecular formula C16H13N3OS2. It has an average mass of 327.424 Da and a monoisotopic mass of 327.049988 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H13N3OS2. Detailed structural analysis would require more specific information such as 3D conformations, which might be obtained from specialized databases or computational chemistry studies .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in the chemical literature or specialized databases .Applications De Recherche Scientifique
Gastric H+/K+-ATPase Inhibition
Research by Yamada et al. (1996) on substituted 2-sulfinylimidazoles, which are structurally similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, has revealed their potential as inhibitors of gastric H+/K(+)-ATPase. These compounds exhibit potent inhibitory effects, suggesting a possible application in treating conditions related to excessive stomach acid production (Yamada et al., 1996).
Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines, which are related to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, as potential antiulcer agents. These compounds demonstrated cytoprotective properties in models of ethanol and HCl-induced ulcers, indicating their potential use in antiulcer medication (Starrett et al., 1989).
Antitumor and Antibacterial Agents
Hafez et al. (2017) developed a series of thieno[3,2-d]pyrimidine derivatives, which include structures analogous to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one. These compounds showed significant in vitro activity against human tumor cell lines and bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).
Antiviral Activity
Research by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the compound of interest, showed inhibitory effects on ortho- and paramyxoviruses. These findings suggest a potential application in antiviral therapy (Golankiewicz et al., 1995).
Solid-State Fluorescence Properties
Yokota et al. (2012) synthesized fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine, which is related to the chemical structure . The research focused on their solid-state fluorescence properties, indicating potential applications in fluorescence-based technologies (Yokota et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[(4-methylphenyl)methylsulfanyl]-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-2-4-11(5-3-10)9-22-16-18-15-12(6-7-21-15)14-17-13(20)8-19(14)16/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXJRICBQFSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CS3)C4=NC(=O)CN42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)



![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)

![Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2826987.png)

![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)
